

# Statistical Analysis Plan for SHEN26 Phase II Clinical Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHEN26

Cat. No.: B14083366

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed statistical analysis plan (SAP) for the **SHEN26** Phase II clinical trial, a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **SHEN26** in treating mild-to-moderate COVID-19. **SHEN26** (also known as ATV014) is an oral RNA-dependent RNA polymerase (RdRp) inhibitor. This plan outlines the study's objectives, endpoints, statistical methodologies, and data presentation formats to ensure a comprehensive and rigorous analysis of the clinical trial data.

## Introduction

The **SHEN26** Phase II clinical trial is designed to assess the antiviral activity, safety, and tolerability of two different doses of **SHEN26** compared to a placebo in adult patients with mild-to-moderate COVID-19. **SHEN26** is a prodrug of GS-441,524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication. [1][2] This SAP specifies the statistical methods that will be employed to analyze and interpret the data collected during this trial.

## Study Objectives and Endpoints

2.1 Primary Objective: To evaluate the antiviral efficacy of **SHEN26** in adult patients with mild-to-moderate COVID-19.

2.2 Secondary Objectives:

- To further assess the antiviral activity of **SHEN26** at different time points.
- To evaluate the safety and tolerability of **SHEN26**.
- To determine the appropriate dose of **SHEN26** for future clinical development.[\[2\]](#)

2.3 Endpoints:

| Endpoint Type | Endpoint                                                                                                                                                                                                                                       |
|---------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary       | Change from baseline in viral RNA levels on Day 7. <a href="#">[1]</a> <a href="#">[3]</a>                                                                                                                                                     |
| Secondary     | <ul style="list-style-type: none"><li>• Change from baseline in viral RNA levels on Days 3, 5, 10, and 28.<a href="#">[1]</a><a href="#">[3]</a></li></ul>                                                                                     |
|               | <ul style="list-style-type: none"><li>• Time to clearance of SARS-CoV-2 virus.<a href="#">[1]</a><a href="#">[3]</a></li><li>• Incidence and severity of adverse events (AEs).</li><li>• Incidence of serious adverse events (SAEs).</li></ul> |

## Experimental Protocols

3.1 Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial.[\[1\]](#)[\[2\]](#)[\[3\]](#) Eligible patients are adult patients (18-65 years old) with confirmed mild-to-moderate COVID-19.[\[1\]](#)[\[2\]](#) A total of 91 patients were recruited and randomized in a 1:1:1 ratio to one of three treatment arms:[\[1\]](#)[\[3\]](#)

- High-Dose Group: 400 mg **SHEN26**
- Low-Dose Group: 200 mg **SHEN26**

- Placebo Group: Matching placebo

3.2 Randomization and Blinding: Patients were randomly assigned to the treatment groups.

Both patients and investigators are blinded to the treatment allocation to minimize bias.

3.3 Data Collection: Baseline demographic data, body weight, and body mass index (BMI) were collected at enrollment.<sup>[1]</sup> Viral load (RNA levels) was measured at baseline and on Days 3, 5, 7, 10, and 28.<sup>[1][3]</sup> Safety assessments, including the monitoring of adverse events, were conducted throughout the study.

## Statistical Analysis

All statistical analyses will be performed using the SAS system (version 9.4 or later).<sup>[1]</sup> A p-value of less than 0.05 will be considered statistically significant.

4.1 Analysis of Primary Endpoint: The change from baseline in viral RNA levels on Day 7 will be analyzed to compare the efficacy of the high-dose and low-dose **SHEN26** groups with the placebo group.

4.2 Analysis of Secondary Endpoints:

- Viral Load Changes: The changes from baseline in viral RNA levels on Days 3, 5, 10, and 28 will be analyzed similarly to the primary endpoint.
- Time to Viral Clearance: The time to clearance of the SARS-CoV-2 virus will be analyzed using the Kaplan-Meier method.<sup>[1][2]</sup> Hazard ratios (HR) and their 95% confidence intervals will be calculated using a proportional hazards (PH) Cox regression model to compare the **SHEN26** groups with the placebo group.<sup>[1][2]</sup>
- Safety Analysis: The incidence of adverse events will be summarized by treatment group.

## Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic                                         | High-Dose SHEN26<br>(400 mg) (N=XX) | Low-Dose SHEN26<br>(200 mg) (N=XX) | Placebo (N=XX) |
|--------------------------------------------------------|-------------------------------------|------------------------------------|----------------|
| Age (years), mean<br>(SD)                              |                                     |                                    |                |
| Gender, n (%)                                          |                                     |                                    |                |
| BMI ( kg/m <sup>2</sup> ), mean<br>(SD)                |                                     |                                    |                |
| Baseline Viral Load<br>(log10 copies/mL),<br>mean (SD) |                                     |                                    |                |

Table 2: Change from Baseline in Viral RNA Levels (log10 copies/mL)

| Time Point | High-Dose<br>SHEN26 (400<br>mg) | Low-Dose<br>SHEN26 (200<br>mg) | Placebo   | p-value (vs.<br>Placebo) |
|------------|---------------------------------|--------------------------------|-----------|--------------------------|
| Day 3      | Mean (SD)                       | Mean (SD)                      | Mean (SD) |                          |
| Day 5      | Mean (SD)                       | Mean (SD)                      | Mean (SD) |                          |
| Day 7      | Mean (SD)                       | Mean (SD)                      | Mean (SD) |                          |
| Day 10     | Mean (SD)                       | Mean (SD)                      | Mean (SD) |                          |
| Day 28     | Mean (SD)                       | Mean (SD)                      | Mean (SD) |                          |

Table 3: Summary of Adverse Events

| Adverse Event Category            | High-Dose SHEN26 (400 mg) (N=XX) | Low-Dose SHEN26 (200 mg) (N=XX) | Placebo (N=XX) |
|-----------------------------------|----------------------------------|---------------------------------|----------------|
| Any Adverse Event, n (%)          |                                  |                                 |                |
| Drug-Related Adverse Event, n (%) |                                  |                                 |                |
| Serious Adverse Event, n (%)      |                                  |                                 |                |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SHEN26** as an RdRp inhibitor.



[Click to download full resolution via product page](#)

Caption: Workflow of the **SHEN26** Phase II clinical trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 3. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Analysis Plan for SHEN26 Phase II Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial\]](https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

